8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of xanthine derivatives. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. The presence of the bromophenoxy group in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the Ullmann reaction, where a bromophenol derivative reacts with a xanthine derivative under copper catalysis. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes bromination of phenol, followed by etherification with a xanthine derivative. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated xanthine derivatives.
Substitution: Amino or thiol-substituted xanthine derivatives.
Scientific Research Applications
8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly its interaction with adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the onset of drowsiness and promotes wakefulness. Additionally, it may influence other molecular pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant with a similar xanthine structure but lacks the bromophenoxy group.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
8-(4-chlorophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A similar compound with a chlorophenoxy group instead of a bromophenoxy group.
Uniqueness
The presence of the bromophenoxy group in 8-(4-bromophenoxy)-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various scientific disciplines.
Properties
IUPAC Name |
8-(4-bromophenoxy)-1,3-dimethyl-7-propylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-4-9-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h5-8H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCVMUODDTNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1OC3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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